molecular formula C24H24ClN3O2 B11305864 {4-[(2-Chlorobenzyl)oxy]phenyl}[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

{4-[(2-Chlorobenzyl)oxy]phenyl}[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B11305864
M. Wt: 421.9 g/mol
InChI Key: OJRKEJIOHZASLW-UHFFFAOYSA-N
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Description

1-{4-[(2-CHLOROPHENYL)METHOXY]BENZOYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2-CHLOROPHENYL)METHOXY]BENZOYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2-CHLOROPHENYL)METHOXY]BENZOYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(2-CHLOROPHENYL)METHOXY]BENZOYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2-CHLOROPHENYL)METHOXY]BENZOYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(2-CHLOROPHENYL)METHOXY]BENZOYL}-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24ClN3O2

Molecular Weight

421.9 g/mol

IUPAC Name

[4-[(2-chlorophenyl)methoxy]phenyl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H24ClN3O2/c25-23-4-2-1-3-21(23)18-30-22-7-5-20(6-8-22)24(29)28-15-13-27(14-16-28)17-19-9-11-26-12-10-19/h1-12H,13-18H2

InChI Key

OJRKEJIOHZASLW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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